molecular formula C8H7NO B582631 4-(1H-Pyrrol-1-yl)cyclobut-2-enone CAS No. 155885-68-0

4-(1H-Pyrrol-1-yl)cyclobut-2-enone

Cat. No.: B582631
CAS No.: 155885-68-0
M. Wt: 133.15
InChI Key: RLNZTGBGOGPCEL-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)cyclobut-2-enone is a ketone compound with the molecular formula C8H7NO and a molecular weight of 133.14 g/mol . This compound features a pyrrole ring attached to a cyclobut-2-enone structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone typically involves the reaction of pyrrole with cyclobut-2-enone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of continuous flow reactors and other advanced technologies may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)cyclobut-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The pyrrole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

4-(1H-Pyrrol-1-yl)cyclobut-2-enone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: The compound may be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple aromatic compound with a five-membered ring containing one nitrogen atom.

    Cyclobut-2-enone: A four-membered ring with a ketone group.

Uniqueness

4-(1H-Pyrrol-1-yl)cyclobut-2-enone is unique due to its combination of a pyrrole ring and a cyclobut-2-enone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-pyrrol-1-ylcyclobut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZTGBGOGPCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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